7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Overview
Description
7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzoxazines. This compound is characterized by its unique structure, which includes an oxazine ring fused with a benzene ring, and an amino group at the 7th position. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one can be achieved through several methods. One common approach involves the reaction of α-phenylglyoxylic acid with ortho-functionalized anilines. This reaction is typically catalyzed by ammonium niobium oxalate (ANO) and carried out in PEG-400 as the solvent . The reaction conditions can be optimized to achieve high yields and selectivity, and the reaction time can be significantly reduced using ultrasound as an alternative energy source.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring the availability of raw materials, and implementing efficient purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The amino group at the 7th position can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted benzoxazines.
Scientific Research Applications
7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one include other benzoxazines and benzothiazoles, such as:
- 2-arylbenzothiazoles
- 3-aryl-2H-benzo[b][1,4]benzoxazin-2-ones
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the amino group at the 7th position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
7-amino-4-benzyl-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-12-6-7-13-14(8-12)19-10-15(18)17(13)9-11-4-2-1-3-5-11/h1-8H,9-10,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYMITKZSYPNBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=C(C=C2)N)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594442 | |
Record name | 7-Amino-4-benzyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917748-98-2 | |
Record name | 7-Amino-4-benzyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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